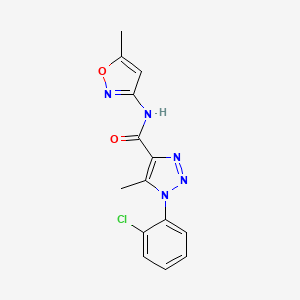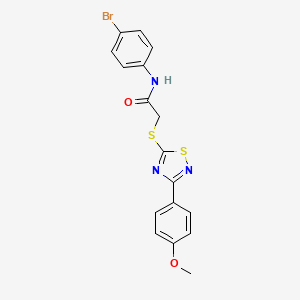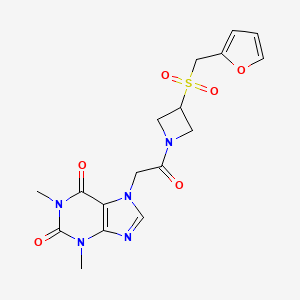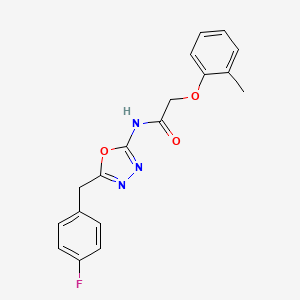
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a 1,2,3-triazole ring and an oxazole ring. These are both heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can make a compound soluble in water, while nonpolar groups can make it soluble in organic solvents .科学的研究の応用
Chemical Synthesis and Mechanisms
One notable application in scientific research for the compound involves the exploration of its chemical synthesis and mechanisms. For instance, the study of oxazoles as precursors in chemical synthesis demonstrates their utility in forming activated carboxylates, which have applications in the synthesis of macrolides like recifeiolide and curvularin. This process involves photooxygenation to produce triamides, illustrating a method for creating complex organic compounds from simpler oxazole derivatives (Wasserman, Gambale, & Pulwer, 1981).
Antimicrobial and Antitumor Activities
The compound's derivatives have been studied for their potential antimicrobial and antitumor activities. Research into related structures, such as N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, has shown in vitro antibacterial and antifungal activities, suggesting a possible avenue for therapeutic application (Desai, Dodiya, & Shihora, 2011). Additionally, antitumor imidazotetrazines synthesized through interactions with alkyl and aryl isocyanates indicate the compound's relevance in developing novel antitumor agents, further emphasizing its importance in cancer research (Stevens et al., 1984).
Corrosion Inhibition
Another application is in the field of materials science, specifically in corrosion inhibition. Studies have shown that triazole derivatives can act as effective corrosion inhibitors for mild steel in acidic media, demonstrating the compound's utility in protecting industrial materials from degradation (Lagrenée et al., 2002).
Molecular Interactions and Bonding
The compound and its derivatives have also been analyzed for their molecular interactions and bonding capabilities. For instance, the synthesis and characterization of triazole derivatives with an α-ketoester functionality reveal insights into π-hole tetrel bonding interactions, contributing to a deeper understanding of molecular assembly and interaction mechanisms in solid states (Ahmed et al., 2020).
Physicochemical Properties and Solubility
Research into the physicochemical properties and solubility of triazole derivatives like L-173, a novel potential antifungal compound, highlights the importance of understanding solubility thermodynamics and partitioning processes in biologically relevant solvents. This knowledge is crucial for drug formulation and delivery, underscoring the compound's role in pharmaceutical development (Volkova, Levshin, & Perlovich, 2020).
特性
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-8-7-12(18-22-8)16-14(21)13-9(2)20(19-17-13)11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIXBZZQJVTNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2438569.png)



![ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2438577.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438582.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2438585.png)
